Hexafluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Fluorinated organic compounds: Due to its abundance of fluorine atoms, C6F6 acts as a fluorinating agent, introducing fluorine atoms into other molecules. This property is crucial in developing new pharmaceuticals, agrochemicals, and materials with specific functionalities. Source: Procurenet Limited, "Hexafluorobenzene 99 392-56-3-H8706 - High-Quality Compound":

- Aromatic compounds: C6F6 can be transformed into various aromatic compounds by replacing some or all fluorine atoms with other functional groups. This allows researchers to explore the structure-property relationship in these molecules and develop novel materials with desired characteristics. Source: American Chemical Society, "Hexafluorobenzene":

Analytical Chemistry

The unique properties of C6F6 make it a valuable tool in various analytical chemistry techniques:

- Nuclear Magnetic Resonance (NMR) spectroscopy: C6F6 possesses a single, well-defined peak in the 19F NMR spectrum. This characteristic makes it a reference standard for chemical shift calibration and a solvent for studying other fluorine-containing molecules. Source: Wikipedia, "Hexafluorobenzene":

- Gas chromatography (GC): C6F6 serves as an internal standard in GC due to its high volatility and well-defined retention time. This allows researchers to quantify other analytes present in the sample by comparing their retention times to that of C6F6. Source: Sigma-Aldrich, "Hexafluorobenzene":

Material Science

C6F6 plays a role in material science research due to its:

- Chemical inertness: C6F6 exhibits resistance towards many chemicals due to the strong carbon-fluorine bonds. This property makes it suitable for studying surface interactions and material compatibility. Source: American Chemical Society, "Hexafluorobenzene":

- Liquid properties: C6F6 possesses a relatively high boiling point and low viscosity, making it a useful solvent or lubricant for studying and processing various materials. Source: Alfa Aesar, "Hexafluorobenzene":

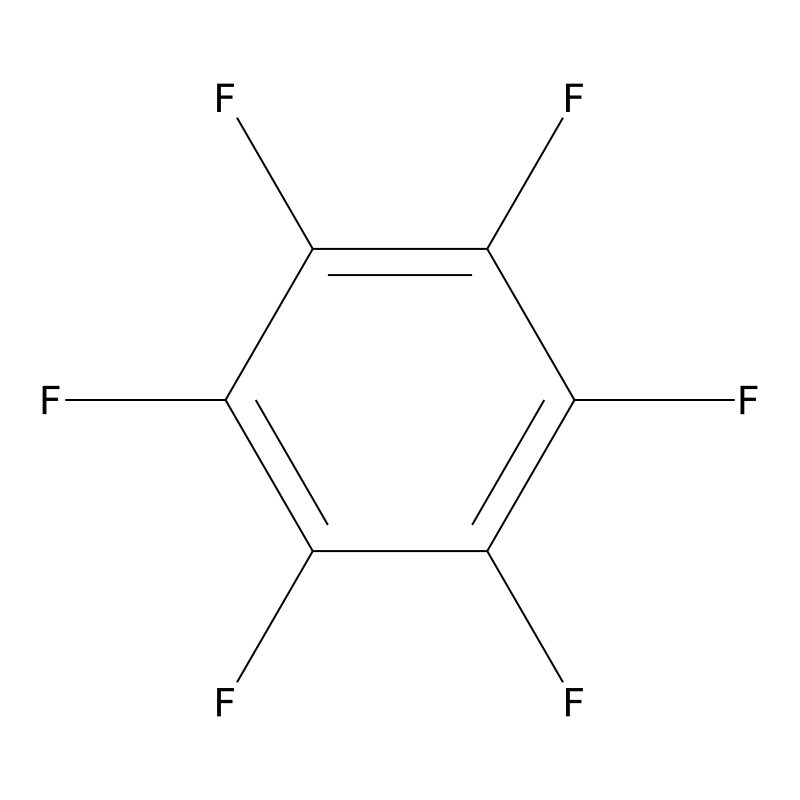

Hexafluorobenzene is an organofluorine compound characterized by the molecular formula . In this compound, all hydrogen atoms in benzene are replaced by fluorine atoms, resulting in a highly stable and nonpolar molecule. Hexafluorobenzene is notable for its unique geometric properties; unlike other perhalogenated benzenes, it maintains a planar structure due to the small size of fluorine atoms, which prevents steric clashes that typically distort aromatic systems. This planarity allows hexafluorobenzene to retain full aromaticity, making it distinct among perhalogenated compounds .

Hexafluorobenzene's primary application lies in its interaction with other molecules during spectroscopic analysis. Here's how it functions:

- 19F NMR spectroscopy: The fluorine atoms in HFB possess a single, magnetically active isotope (¹⁹F). This makes HFB a valuable internal standard in ¹⁹F NMR spectroscopy, providing a well-defined reference peak for chemical shift measurements [].

- Oxygen reporter molecule: Due to its high affinity for oxygen and its unique ¹⁹F NMR properties, HFB can be used as a reporter molecule to study tissue oxygenation in living organisms. The relaxation rate of ¹⁹F nuclei in HFB is directly proportional to the concentration of dissolved oxygen, allowing researchers to measure oxygen levels non-invasively [].

While HFB is not considered highly toxic, some safety considerations are essential:

- Inhalation: Inhalation of HFB vapors can cause irritation of the respiratory tract. Proper ventilation is necessary when handling the compound [].

- Skin and eye contact: HFB can irritate skin and eyes upon contact. Standard laboratory personal protective equipment (PPE) like gloves and safety glasses should be worn while handling [].

- Stability: HFB is stable under most conditions but can decompose upon exposure to high temperatures or strong oxidizing agents, potentially releasing toxic fluorinated gases [].

Hexafluorobenzene is primarily known for its reactivity through nucleophilic aromatic substitution. This reaction involves the substitution of one or more fluorine atoms by nucleophiles such as hydroxides, alcoholates, and amines. The following reactions exemplify its chemical behavior:

- Reaction with Sodium Hydrosulfide:This reaction produces pentafluorothiophenol as a product .

- Reactions with Hydroxides:

Hexafluorobenzene reacts with alkali-metal hydroxides to yield various pentafluorophenol derivatives . - Halogenation Reactions:

At elevated temperatures, hexafluorobenzene can undergo free-radical substitution reactions with halogens such as bromine and chlorine, forming products like bromopentafluorobenzene .

Hexafluorobenzene has been studied for its biological effects, particularly in the context of toxicity. It may cause irritation to the eyes and skin and can affect the respiratory and digestive systems. Additionally, hexafluorobenzene has been classified as a neurotoxicant by the National Institute for Occupational Safety and Health, indicating potential risks associated with exposure . Its unique properties have made it useful in laboratory settings for studying tissue oxygenation using fluorine-19 nuclear magnetic resonance spectroscopy.

Hexafluorobenzene can be synthesized through several methods:

- Pyrolysis of Halogenated Compounds:

- Reaction with Alkali Fluorides:

- A common laboratory method involves reacting hexachlorobenzene with potassium fluoride:

- Direct Fluorination:

Hexafluorobenzene has several specialized applications:

- Laboratory Use: It serves as a reporter molecule in studies of tissue oxygenation due to its high solubility for gases and distinct spectroscopic properties.

- Intermediate in Organic Synthesis: It acts as an intermediate in the synthesis of fluorinated polymers and pharmaceuticals.

- Fluorine-19 Nuclear Magnetic Resonance Spectroscopy: Its unique chemical environment makes it valuable in NMR studies for investigating molecular interactions .

Studies have shown that hexafluorobenzene forms complexes with other aromatic compounds, which may influence its reactivity. For instance, it can form stable complexes with benzene and other fluorinated compounds, affecting its nucleophilic substitution reactions . These interactions are critical for understanding how hexafluorobenzene behaves in various chemical environments.

Hexafluorobenzene shares similarities with other perhalogenated benzenes but stands out due to its unique structural properties. Below is a comparison table highlighting these characteristics:

| Compound | Formula | Planarity | Aromaticity | Unique Features |

|---|---|---|---|---|

| Hexafluorobenzene | C₆F₆ | Yes | Full | Maintains planarity; high thermal stability |

| Hexachlorobenzene | C₆Cl₆ | No | Reduced | Non-planar due to larger chlorine atoms |

| Hexabromobenzene | C₆Br₆ | No | Reduced | Non-planar; larger steric hindrance |

| Hexaiodobenzene | C₆I₆ | No | Reduced | Non-planar; significant steric hindrance |

Hexafluorobenzene's ability to remain planar while fully aromatic distinguishes it from other similar compounds, which often suffer from steric clashes that disrupt their aromatic character .

Planar Configuration and D6h Symmetry

Hexafluorobenzene exhibits a perfectly planar molecular configuration with D6h point group symmetry, representing the highest symmetry among all perhalogenated benzenes [2]. The molecule possesses a six-fold rotational axis perpendicular to the aromatic ring plane, along with multiple reflection planes and an inversion center [5]. This exceptional symmetry results from the unique electronic and steric properties of fluorine substituents, which allow the aromatic ring to maintain its planar geometry without distortion [2].

The D6h symmetry encompasses 24 symmetry elements, including the identity operation, rotations, reflections, and inversion operations [9]. Experimental measurements using femtosecond time-resolved rotational Raman coherence spectroscopy have confirmed the ground state rotational constant B0 = 1029.740(28) MHz, providing precise evidence for the molecular symmetry [8]. The planar configuration is maintained at room temperature, with ring planarity deviation less than 0.001 Å, indicating perfect planarity within experimental error [8] [10].

The molecular dipole moment is exactly zero due to the centrosymmetric nature of the D6h point group [9]. This symmetry property distinguishes hexafluorobenzene from partially substituted fluorobenzenes and contributes to its unique spectroscopic characteristics [2]. The preservation of planar geometry in hexafluorobenzene contrasts sharply with other perhalogenated benzenes, which undergo ring buckling to avoid steric hindrance [2] [29].

Comparative Analysis with Other Perhalogenated Benzenes

Hexafluorobenzene stands uniquely among perhalogenated benzenes due to its ability to maintain planar geometry and full aromaticity [2]. While other perhalogenated benzenes suffer from steric clashes between adjacent halogen atoms, hexafluorobenzene avoids this problem due to the small size of fluorine atoms [2] [29].

| Compound | Inter-halogen Distance (pm) | Nonbonding Radius × 2 (pm) | Point Group Symmetry | Planarity | Aromaticity |

|---|---|---|---|---|---|

| Hexafluorobenzene (C₆F₆) | 279 [2] [29] | 270 [2] [29] | D₆ₕ [2] | Planar [2] | Fully aromatic [2] |

| Hexachlorobenzene (C₆Cl₆) | 312 [2] [29] | 360 [2] [29] | D₃ₐ [2] | Non-planar (buckled) [2] | Reduced aromaticity [2] |

| Hexabromobenzene (C₆Br₆) | 327 [2] [29] | 390 [2] [29] | D₃ₐ [2] | Non-planar (buckled) [2] | Reduced aromaticity [2] |

| Hexaiodobenzene (C₆I₆) | 354 [2] [29] | 430 [2] [29] | D₃ₐ [2] | Non-planar (buckled) [2] | Reduced aromaticity [2] |

The geometric constraints in perhalogenated benzenes force adjacent halogens closer than their associated nonbonding radius when the ring remains planar [2]. Consequently, hexachlorobenzene, hexabromobenzene, and hexaiodobenzene buckle to reduce p-orbital overlap and aromaticity to avoid steric clash [2]. Hexafluorobenzene represents the sole exception, as two adjacent fluorine atoms are small enough to avoid collision, retaining both planarity and full aromaticity [2] [29].

The symmetry reduction from D6h to D3d in larger perhalogenated benzenes results from ring puckering and loss of the six-fold rotational axis [2]. This structural distortion significantly impacts their chemical reactivity and physical properties compared to hexafluorobenzene [17] [18]. The unique structural characteristics of hexafluorobenzene enable it to undergo nucleophilic aromatic substitution reactions more readily than its larger halogenated counterparts [26].

Structural Stability and Aromaticity

Hexafluorobenzene demonstrates exceptional structural stability while maintaining full aromatic character [2] [26]. The molecule exhibits remarkable thermal stability, withstanding high temperatures without extensive decomposition or destruction of the aromatic nucleus [26]. This thermal robustness provides definite advantages over analogous aromatic hydrocarbons in high-temperature chemistry applications [26].

The preservation of aromaticity in hexafluorobenzene results from its planar configuration and effective π-orbital overlap [5]. Quantum chemical calculations reveal that the molecule maintains entirely π-π* configurations while in D6h symmetry, with symmetry breaking along potential energy surfaces inducing only minimal π-σ* mixing of approximately 6.6% [5]. This electronic structure analysis confirms the retention of aromatic stabilization energy compared to hypothetical non-aromatic cyclohexatriene analogues [23].

Experimental evidence for structural stability comes from high-pressure studies, which show that hexafluorobenzene remains stable up to 25.6 GPa before undergoing irreversible chemical transformation [24]. Below this pressure threshold, all pressure-induced alterations are completely reversible, demonstrating the inherent stability of the aromatic framework [24]. The molecule's resistance to electrophilic attack, unlike benzene, further emphasizes its structural stability due to the electron-withdrawing nature of fluorine substituents [26].

Radiochemical stability studies indicate that hexafluorobenzene shows reasonable stability to ionizing radiation, with G values of 1 to 4 molecules destroyed per 100 eV of radiation applied at temperatures up to 100°C [25]. This radiation resistance, combined with thermal stability, positions hexafluorobenzene as a robust aromatic system for demanding chemical environments [25] [26].

Bond Lengths and Angles

Precise structural parameters for hexafluorobenzene have been determined through high-resolution spectroscopic and computational methods [8] [10]. The semi-experimental equilibrium bond lengths, obtained by combining femtosecond rotational Raman coherence spectroscopy with coupled-cluster CCSD(T) calculations, provide the most accurate measurements available [8] [10].

| Parameter | Value | Unit | Method | Reference |

|---|---|---|---|---|

| C-C bond length (equilibrium) | 1.3866(3) [8] [10] | Å | Rotational Raman spectroscopy + CCSD(T) [8] | Citation 8, 10 |

| C-F bond length (equilibrium) | 1.3244(4) [8] [10] | Å | Rotational Raman spectroscopy + CCSD(T) [8] | Citation 8, 10 |

| C-C bond length (thermally averaged) | 1.3907(3) [8] [10] | Å | Semi-experimental determination [8] | Citation 8, 10 |

| C-F bond length (thermally averaged) | 1.3250(4) [8] [10] | Å | Semi-experimental determination [8] | Citation 8, 10 |

| C-C-C bond angle | 120.0 [9] [13] | ° | Symmetry requirement [9] | Citation 9, 13 |

| C-C-F bond angle | 120.0 [9] [13] | ° | Symmetry requirement [9] | Citation 9, 13 |

The carbon-carbon bond length of 1.3866(3) Å reflects the aromatic character typical of benzene derivatives, while the carbon-fluorine bond length of 1.3244(4) Å indicates strong C-F bonding [8] [10]. These measurements represent at least ten-fold improvement in accuracy compared to earlier gas-phase electron diffraction studies from the 1960s [8] [10].

All bond angles in hexafluorobenzene are exactly 120° due to the D6h symmetry constraints [9] [13]. The carbon-carbon-carbon bond angles and carbon-carbon-fluorine bond angles are equivalent by symmetry, reflecting the regular hexagonal geometry of the aromatic ring [9]. The precision of these angular measurements confirms the perfect planarity and high symmetry of the molecular structure [9] [13].

Theoretical calculations using CCSD(T)/wCVQZ methods agree with experimental bond lengths within ±0.0005 Å, validating the accuracy of both experimental and computational approaches [8] [10]. The consistency between different measurement techniques provides confidence in the reported structural parameters [8] [10] [11].

Inter-halogen Distance Considerations

The inter-halogen distance in hexafluorobenzene represents a critical factor determining its unique structural properties among perhalogenated benzenes [2] [29]. Adjacent fluorine atoms in the planar configuration are separated by 279 pm, which is remarkably close to but still exceeds the sum of two fluorine nonbonding radii (270 pm) [2] [29].

This marginal difference of only 9 pm allows hexafluorobenzene to maintain its planar geometry without significant steric repulsion [2]. The fluorine nonbonding radius of approximately 135 pm, derived from van der Waals interactions, represents the critical threshold for avoiding inter-halogen contact [29] [30]. The covalent radius of fluorine, approximately 60-72 pm, differs significantly from its van der Waals radius, emphasizing the importance of non-bonded interactions in determining molecular geometry [33].

Computational studies reveal that the inter-fluorine distance optimization involves a delicate balance between electronic repulsion and aromatic stabilization [5] [6]. The slight crowding of fluorine atoms contributes to the molecule's distinctive electronic properties, including the stabilization of the lowest-energy C-F σ* orbital to near the π* orbital energy level [5]. This orbital mixing, known as the perfluoro effect, influences both the absorption spectrum and photochemical reactivity of hexafluorobenzene [5].

Intermolecular interactions between hexafluorobenzene molecules are also governed by fluorine-fluorine contacts [28] [32]. Studies of benzene-hexafluorobenzene complexes demonstrate that optimal intermolecular arrangements involve careful positioning to minimize fluorine-fluorine repulsion while maximizing aromatic-aromatic interactions [28] [32]. The inter-halogen distance considerations thus influence not only intramolecular geometry but also crystal packing and intermolecular recognition patterns [34] [35] [37].

Thermodynamic Parameters

Hexafluorobenzene exhibits distinctive thermodynamic characteristics that differentiate it from other aromatic compounds. The compound demonstrates a critical temperature of 516.7 K (243.5°C) and a critical pressure of 3.27 MPa (32.3 atm) [1] [2]. The critical density has been determined to be 550.4 kg/m³ [1].

The triple point temperature occurs at 278.3 K (5.1°C) [3] [1], while the melting point ranges from 3.7 to 5.3°C depending on measurement conditions [4] [5] [6]. The boiling point is consistently reported between 80.3 and 82.0°C at standard atmospheric pressure [4] [5] [6].

The heat of fusion has been precisely measured at 16.78 kJ/mol, with a corresponding entropy of fusion of 49.0 J/mol·K [3]. These values indicate relatively weak intermolecular forces in the solid state, consistent with the molecular structure and the presence of strong carbon-fluorine bonds.

Heat capacity measurements for liquid hexafluorobenzene at 298 K yield a value of 221.4 J/mol·K [1]. Temperature-dependent heat capacity data follow the relationship: Cp = 1.1913 - 1.072 × 10⁻³ T + 3.589 × 10⁻⁶ T², where Cp is in kJ·kg⁻¹·K⁻¹ and T is in Kelvin.

| Thermodynamic Property | Value | Units |

|---|---|---|

| Critical Temperature | 516.7 | K |

| Critical Pressure | 3.27 | MPa |

| Critical Density | 550.4 | kg/m³ |

| Triple Point Temperature | 278.3 | K |

| Heat of Fusion | 16.78 | kJ/mol |

| Entropy of Fusion | 49.0 | J/mol·K |

| Heat Capacity (liquid, 298K) | 221.4 | J/mol·K |

Solubility Characteristics

Hydrophobicity

Hexafluorobenzene exhibits pronounced hydrophobic characteristics, being completely immiscible with water under all normal temperature and pressure conditions [4] [5] [7]. The aqueous solubility at 298.15 K has been precisely determined to be 3.25 × 10⁻³ mol/dm³ [8] [9] [10], which is approximately one order of magnitude lower than the corresponding hydrocarbon benzene [9].

The hydrophobic nature of hexafluorobenzene arises from the unique electronic properties imparted by the six fluorine substituents. First principles molecular dynamics simulations reveal that hexafluorobenzene does not behave as an ordinary hydrophobic solute but rather presents two distinct regions with different solvation properties: equatorial regions that behave as typical hydrophobic solutes, and axial regions where π-lone pair interactions dominate [11] [12] [13].

Gas Solubility Behavior

Hexafluorobenzene demonstrates significant gas solubility capabilities, particularly for noble gases and small molecules. Systematic studies at 1 atmosphere pressure across the temperature range of 283-343 K have revealed distinct solubility patterns for various gases [14].

Noble gases exhibit increasing solubility with atomic number: helium and neon show low solubility, argon displays moderate solubility, while krypton demonstrates higher solubility. Among permanent gases, nitrogen, oxygen, and carbon monoxide show moderate solubility levels. Carbon dioxide exhibits enhanced solubility compared to other gases, likely due to favorable specific interactions [14].

The gas solubility behavior follows regular solution theory predictions, with correlations observed between solubility and the ε/k parameter (energy of molecular interactions) for most gases. Fluorocarbon gases in hexafluorobenzene follow expected trends, whereas these same gases in hydrocarbon solvents often exhibit anomalous behavior [14].

Miscibility with Organic Solvents

Hexafluorobenzene demonstrates excellent solubility in various organic solvents. The compound is notably stable and highly soluble in common polar aprotic solvents including dimethyl sulfoxide, tetrahydrofuran, and dimethylethylurea [15]. This stability enables its use as a reaction medium for nucleophilic substitution reactions.

The compound shows solubility in ethanol [7] and general compatibility with most organic solvents. Binary mixture studies with hydrocarbons reveal complex thermodynamic behavior: hexafluorobenzene forms well-defined 1:1 molecular complexes with aromatic hydrocarbons such as benzene, toluene, p-xylene, and mesitylene, all exhibiting congruent melting points [16] [17]. With cyclohexane, it forms weaker complexes with incongruent melting points at molar ratios of 3:1, 5:1, and 6:1 [16]. The system with n-hexane forms a simple eutectic, showing considerable positive deviation from ideality [16].

| Solvent System | Behavior | Temperature Range |

|---|---|---|

| Water | Immiscible (3.25 × 10⁻³ mol/dm³) | 298.15 K |

| Ethanol | Soluble | Room temperature |

| DMSO/THF/DMEU | Very stable and soluble | Room temperature |

| Aromatic hydrocarbons | Forms 1:1 complexes | Variable |

| Cyclohexane | Forms multiple weak complexes | Variable |

| n-Hexane | Simple eutectic formation | Variable |

Vapor Pressure Dynamics

The vapor pressure behavior of hexafluorobenzene follows classical thermodynamic relationships and can be accurately described using the Antoine equation. Experimental measurements across the temperature range of 280-340 K provide precise vapor pressure data [18] [19].

At 25°C (298 K), the vapor pressure is 94.5 mmHg (12.6 kPa) [20] [21]. The temperature dependence shows exponential increase with temperature, consistent with the Clausius-Clapeyron relationship. Specific vapor pressure values include: 32.42 torr at 280 K, 92.47 torr at 300 K, 225.1 torr at 320 K, 334.4 torr at 330 K, and 482.9 torr at 340 K [18] [19].

Multiple Antoine equation parameter sets have been reported for different temperature ranges. For the range 278.4 to 387.19 K, the coefficients are A = 4.16054, B = 1229.449, and C = -57.503 [22]. For higher temperatures (353.40 to 516.67 K), the parameters are A = 4.63127, B = 1563.21, and C = -15.19 [22].

| Temperature (K) | Vapor Pressure (torr) | Vapor Pressure (kPa) |

|---|---|---|

| 280.0 | 32.42 | 4.32 |

| 300.0 | 92.47 | 12.33 |

| 320.0 | 225.1 | 30.01 |

| 330.0 | 334.4 | 44.58 |

| 340.0 | 482.9 | 64.38 |

Density and Viscosity

The density of hexafluorobenzene at 25°C has been consistently measured at 1.612-1.622 g/mL [4] [5] [23], with the most frequently cited value being 1.612 g/mL [5] [7]. The specific gravity is correspondingly reported as 1.612 [5] [24]. The density shows typical thermal expansion behavior with increasing temperature.

The refractive index at 20°C is reported as 1.377-1.378 [5] [7], indicating relatively low polarizability despite the presence of highly electronegative fluorine atoms. The dielectric constant is 2.05 [5] [24] [2], reflecting the non-polar nature of the molecule due to its symmetric structure.

Viscosity data for hexafluorobenzene indicate behavior similar to water at room temperature [25]. Perfluorocarbons generally exhibit kinematic viscosity (ratio of viscosity to density) similar to that of water, making hexafluorobenzene a useful fluid for applications requiring specific flow characteristics [25].

The surface tension of hexafluorobenzene falls within the range of 15-19 dyn/cm [25] [26], which is significantly lower than that of water (approximately 72 dyn/cm at room temperature) but typical for fluorinated aromatic compounds. This low surface tension is characteristic of perfluorocarbons and contributes to their unique wetting and spreading properties.

| Physical Property | Value | Conditions |

|---|---|---|

| Density | 1.612 g/mL | 25°C |

| Refractive Index | 1.377 | 20°C |

| Dielectric Constant | 2.05 | Room temperature |

| Surface Tension | 15-19 dyn/cm | Room temperature |

| Kinematic Viscosity | Similar to water | 25°C |

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H319 (10.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant